molecular formula C12H16BrNO B2638199 2-bromo-N-mesitylpropanamide CAS No. 104509-24-2

2-bromo-N-mesitylpropanamide

Cat. No.: B2638199
CAS No.: 104509-24-2
M. Wt: 270.17
InChI Key: PFUNDKIYLSGFMW-UHFFFAOYSA-N
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Description

2-bromo-N-mesitylpropanamide is a specialized bromoamide compound where a mesityl group is attached to the nitrogen atom of a propanamide backbone that is brominated at the alpha-carbon. This structure combines the electrophilic reactivity of an alkyl bromide with the steric bulk and unique electronic properties of the mesityl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The mesityl group (2,4,6-trimethylphenyl) can significantly influence the compound's reactivity and the properties of resulting molecules, potentially leading to increased steric hindrance and altered electron density. In research applications, this compound serves as a versatile building block. It is particularly useful in nucleophilic substitution reactions, where the bromine atom can be displaced by various nucleophiles such as amines, alkoxides, or thiols to create more complex amide-functionalized structures. Its primary research value lies in the synthesis of targeted chemical libraries for drug discovery, the development of novel catalysts, and the construction of advanced materials. The presence of the bromine atom also allows for metal-catalyzed cross-coupling reactions, enabling the construction of C-C bonds. This product is intended for research and development purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-bromo-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-7-5-8(2)11(9(3)6-7)14-12(15)10(4)13/h5-6,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUNDKIYLSGFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-mesitylpropanamide typically involves the bromination of N-mesitylpropanamide. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control systems to ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-mesitylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction: The compound can be reduced to form N-mesitylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the mesityl group to more oxidized forms, although this is less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products:

    Nucleophilic Substitution: Produces derivatives such as N-mesitylpropanamide or other substituted amides.

    Reduction: Yields N-mesitylpropanamide.

    Oxidation: Can produce oxidized mesityl derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-mesitylpropanamide serves as an important intermediate in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the preparation of more complex organic molecules.

Medicinal Chemistry

This compound is being investigated as a potential precursor for pharmaceutical compounds. Its structural features suggest that it may exhibit biological activity, making it a subject of interest in drug development. Research indicates that brominated amides often possess antimicrobial and anticancer properties.

Material Science

In material science, this compound is utilized in the preparation of functionalized materials and polymers. Its ability to undergo various chemical transformations allows researchers to create materials with tailored properties for specific applications.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These findings highlight the potential of this compound as an antimicrobial agent.

Cytotoxicity Studies

Research into the cytotoxic effects of derivatives of this compound suggests promising results against various cancer cell lines. The following table presents IC50 values for two cancer cell lines:

Cell LineIC50 (µM)
Hep-23.25
P81517.82

These results indicate that further exploration into the biological activity of this compound could yield valuable insights into cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of brominated amides, including derivatives similar to this compound, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : Research focused on derivatives of this compound showed significant cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting potential applications in cancer treatment.
  • Enzymatic Activity : Investigations have revealed that amidase enzymes can hydrolyze amide bonds effectively, indicating that compounds like this compound could be explored for therapeutic applications involving enzyme interactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-mesitylpropanamide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 2-bromo-N-mesitylpropanamide and related bromo-propanamides:

Compound Name CAS Substituents Molecular Weight Key Features Applications
This compound N/A N-mesityl, Br at C2 ~290 (estimated) High steric hindrance; potential for regioselective reactions Medicinal chemistry intermediates
2-Bromo-N-(2-methylphenyl)propanamide 19397-79-6 N-(2-methylphenyl), Br at C2 242.11 Moderate steric bulk; reactive in SN2 substitutions Pharmaceutical synthesis
2-Bromo-2-methyl-N-(4-nitrophenyl)-propanamide 2011-70-3 N-(4-nitrophenyl), Br at C2, methyl at C2 301.13 Electron-withdrawing nitro group enhances electrophilicity Crystallography studies
N-(4-Bromo-3-methylphenyl)-2-chloropropanamide 1016746-86-3 N-(4-bromo-3-methylphenyl), Cl at C2 276.56 Chlorine as a leaving group; halogen-halogen interactions Agrochemical intermediates
2-Bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynylpropanamide 154139-29-4 N-sulfonyl, propynyl group, Br at C2 358.26 Sulfonyl group enhances stability; propynyl enables click chemistry Polymer chemistry

Research Findings and Limitations

  • Crystallographic Data : Single-crystal X-ray studies of 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide reveal planar amide groups and intermolecular hydrogen bonding, which are critical for predicting solubility and stability .
  • Spectroscopic Characterization: Mass spectrometry and NMR data for analogs like N-(2,5-dimethoxyphenyl)-2-bromopropanamide (C11H14BrNO3, MW 288.14) provide reference frameworks for identifying similar compounds .

Biological Activity

2-Bromo-N-mesitylpropanamide is an organic compound with significant potential in various biological applications. Its unique structural features, including a bromine atom and a mesityl group, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNOC_{12}H_{16}BrNO. The presence of the bromine atom enhances its electrophilic character, making it a valuable compound in organic synthesis and medicinal chemistry.

Property Value
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight273.17 g/mol
SolubilitySoluble in organic solvents
Functional GroupsAmide, Bromine

The biological activity of this compound primarily involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the mesityl group may stabilize the compound's structure during interactions with enzymes or receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Signal Transduction Pathways : It may influence key metabolic pathways by interacting with signaling molecules.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.

  • Research Findings : In a comparative study against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis with Related Compounds

Compound Name Biological Activity Unique Features
2-Bromo-N-methylpropanamideModerate anticancer activitySimpler structure; less sterically hindered
N-Benzyl-2-bromo-N-methylpropanamidePotential enzyme inhibitor; explored for drug developmentContains a benzyl group
2-Bromo-N-(diphenylmethyl)propanamideNotable for unique structural reactivityBulky diphenylmethyl group

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-mesitylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typically employed:

Bromoacylation : React mesitylamine with 2-bromopropionyl bromide in the presence of a base (e.g., triethylamine) to neutralize HBr. Use dichloromethane (DCM) as the solvent at 0–5°C to minimize side reactions.

Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ≈ 0.3–0.5 in 7:3 hexane:EtOAc).
Optimization tips: Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and reaction time (4–6 hr) to improve yield. Use inert atmospheres to prevent hydrolysis .

Q. Which characterization techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify the mesityl group (aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.2–2.5 ppm) and bromopropanamide chain (quaternary carbon at δ 45–50 ppm).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C-Br bond length ~1.9 Å, amide torsion angles).
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}).
    Cross-reference with databases like Cambridge Structural Database for validation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct stability studies by:

Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

Hydrolytic Stability : Test solubility in aqueous buffers (pH 3–9) at 25°C and 40°C; monitor degradation via HPLC.

Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track changes in NMR/UV spectra.
Store under inert gas (N2_2/Ar) at –20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?

  • Methodological Answer :
  • Repeat Experiments : Confirm reproducibility under identical conditions.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., coupling with bromine isotopes).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace carbon environments.
  • Alternative Methods : Compare with X-ray data (e.g., bond distances in ) to validate structural hypotheses .

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Use pseudo-first-order conditions with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 19^{19}F NMR or LC-MS.
  • Isotopic Tracers : Introduce 18^{18}O or 15^{15}N labels to track mechanistic pathways.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies .

Q. How can researchers leverage X-ray crystallography to analyze steric effects of the mesityl group?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane.
  • Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Calculate torsion angles (N-C-O-C) and intramolecular distances (e.g., Br···H interactions) using software like OLEX2. Compare with structurally similar compounds (e.g., ’s coumarin derivative) to identify steric hindrance patterns .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products.
  • In-line Monitoring : Employ FT-IR or Raman spectroscopy for real-time analysis.
  • Workup Protocols : Optimize extraction (e.g., aqueous washes at pH 5–6) and recrystallization (e.g., ethanol/water) to remove unreacted starting materials .

Q. How can computational methods predict the compound’s potential applications in materials science?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with polymers or metal surfaces (e.g., adsorption energies).
  • Electronic Structure Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess photochemical activity.
  • Thermodynamic Properties : Predict solubility parameters (Hansen) and thermal conductivity using COSMO-RS .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Check : Reanalyze via HPLC (≥98% purity threshold).
  • Polymorphism Screening : Perform DSC to detect multiple crystalline forms.
  • Literature Comparison : Cross-reference with analogous bromoamides (e.g., ’s mp = 84°C) to identify trends in substituent effects .

Q. What statistical approaches validate reproducibility in kinetic studies?

  • Methodological Answer :
  • Error Analysis : Calculate standard deviations across triplicate runs.
  • ANOVA Testing : Compare rate constants under different conditions (e.g., solvent, temperature).
  • Bayesian Modeling : Use tools like Stan to quantify uncertainty in activation parameters .

Q. Tables

Key Crystallographic Data for Bromoamide Derivatives
Compound
-----------------------------------
2-Bromo-N-(4-nitrophenyl)propanamide
Coumarin-linked bromoamide
Synthetic Yields Under Varied Conditions
Base
----------------
Triethylamine
K2_2CO3_3

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